![molecular formula C28H46Si2 B12641065 (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] CAS No. 919364-37-7](/img/structure/B12641065.png)
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] is a chemical compound known for its unique structure and properties. It consists of a phenylene ring substituted with diethynyl groups at the 2 and 5 positions, and each ethynyl group is further bonded to a tri(propan-2-yl)silane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dibromo-2,5-diiodobenzene as the core structure.
Sonogashira Coupling: The diiodobenzene undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. This step introduces the ethynyl groups.
Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Hydrosilylation: The resulting diethynylbenzene is then subjected to hydrosilylation with tri(propan-2-yl)silane in the presence of a platinum catalyst to yield the final product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or aminated derivatives
Applications De Recherche Scientifique
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] has several applications in scientific research:
Material Science: Used in the synthesis of advanced polymers and nanomaterials due to its ability to form stable, conjugated structures.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: Utilized in the production of high-performance coatings and adhesives
Mécanisme D'action
The mechanism of action of (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It can modulate signaling pathways by binding to specific proteins or altering the expression of certain genes
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Diethynyl-1,4-phenylene)bis[tri(methyl)silane]
- (2,5-Diethynyl-1,4-phenylene)bis[tri(ethyl)silane]
- (2,5-Diethynyl-1,4-phenylene)bis[tri(butyl)silane]
Uniqueness
- Structural Differences : The presence of tri(propan-2-yl)silane groups makes it more sterically hindered compared to its methyl or ethyl counterparts.
- Reactivity : The compound exhibits different reactivity patterns due to the bulkiness of the tri(propan-2-yl)silane groups.
- Applications : Its unique structure allows for specific applications in material science and organic synthesis that are not possible with similar compounds .
Propriétés
Numéro CAS |
919364-37-7 |
|---|---|
Formule moléculaire |
C28H46Si2 |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
[2,5-diethynyl-4-tri(propan-2-yl)silylphenyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C28H46Si2/c1-15-25-17-28(30(22(9)10,23(11)12)24(13)14)26(16-2)18-27(25)29(19(3)4,20(5)6)21(7)8/h1-2,17-24H,3-14H3 |
Clé InChI |
RAKBPWORLNSNMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=CC(=C(C=C1C#C)[Si](C(C)C)(C(C)C)C(C)C)C#C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

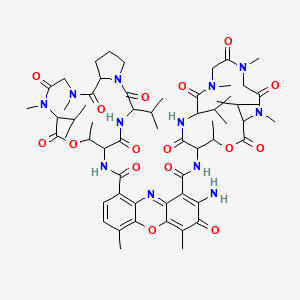

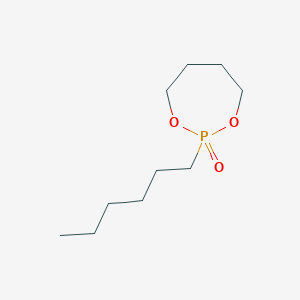
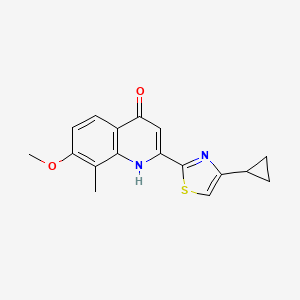

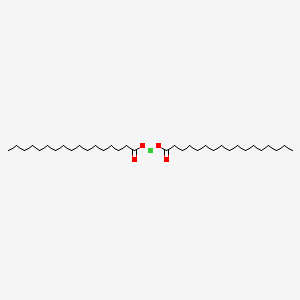
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
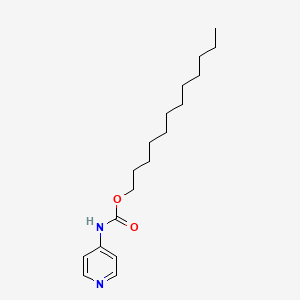
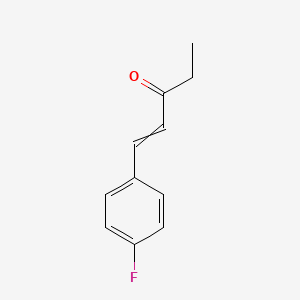
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
